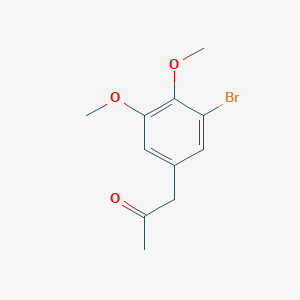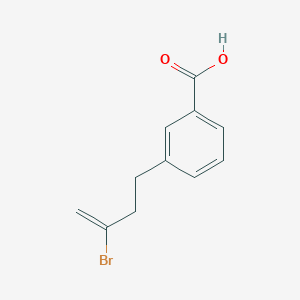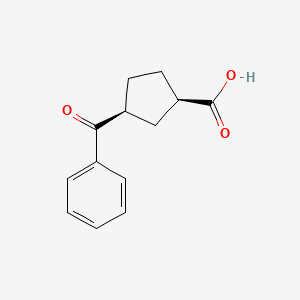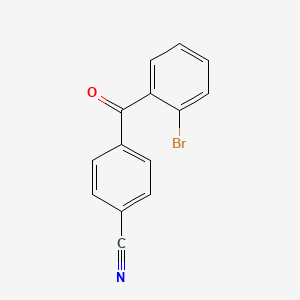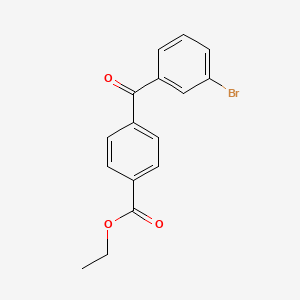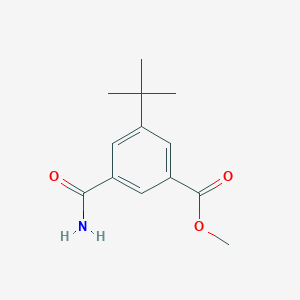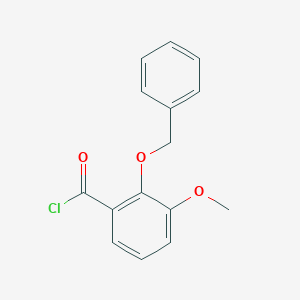
2-(Benzyloxy)-3-methoxybenzoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-methoxybenzoyl chloride typically involves the reaction of 2-(benzyloxy)-3-methoxybenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a benzoyl chloride group. The general reaction scheme is as follows:
2-(Benzyloxy)-3-methoxybenzoic acid+SOCl2→2-(Benzyloxy)-3-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-(Benzyloxy)-3-methoxybenzoyl chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of excess thionyl chloride and controlled reaction temperatures to ensure complete conversion of the starting material.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the benzyloxy group.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions, such as benzoquinones.
Substituted Aromatics: Products of electrophilic aromatic substitution reactions.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy and methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-3-methoxybenzoic acid: The precursor to 2-(Benzyloxy)-3-methoxybenzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
2-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
2-(Benzyloxy)-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of a benzoyl chloride group.
Uniqueness
2-(Benzyloxy)-3-methoxybenzoyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both benzyloxy and methoxy groups on the benzene ring can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDUPQUSSFOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

